molecular formula C19H17N3O3 B2571527 methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172876-74-2

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Cat. No. B2571527
CAS RN: 1172876-74-2
M. Wt: 335.363
InChI Key: YIOHWRHKPLVEMC-UHFFFAOYSA-N
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Description

“Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” is a chemical compound. It has been mentioned in a study where it was synthesized and characterized . The compound is a yellow solid with a melting point of 186.7–186.8 °C . Its NMR (400 MHz, DMSO- d 6) and C NMR (125 MHz, DMSO- d 6) values have been reported .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another study reported the synthesis and characterization of a new core–shell magnetic nanomaterial, which was used as a catalyst for the solvent-free preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one .


Molecular Structure Analysis

The molecular structure of “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” can be inferred from its synthesis and characterization data. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group and a phenyl group at the 3-position, and a carbamoylbenzoate group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” or similar compounds have been studied. For example, the reaction of 3-methyl-1-phenyl-1 H -pyrazol-5 (4 H )-one with various benzaldehydes in the presence of a catalyst resulted in the formation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” include its appearance as a yellow solid and its melting point of 186.7–186.8 °C . Its NMR and C NMR values have also been reported .

Scientific Research Applications

Hydrogen-bonded Molecular Structures

Research by Portilla et al. (2007) on isomeric reaction products of similar compounds has revealed complex hydrogen-bonded molecular structures. These structures include sheets and chains formed through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the compound's potential in crystallography and molecular engineering Portilla, J. et al., 2007.

Antimicrobial Activities

Siddiqui et al. (2013) have synthesized novel derivatives of pyrazole-3-carboxylate that displayed significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents Siddiqui, N. et al., 2013.

Antihyperglycemic Agents

Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, identifying them as potent antihyperglycemic agents. This underscores their potential in diabetes management Kees, K. et al., 1996.

Electropolymerization and Electrochemical Applications

Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives, including electropolymerization with pyrrole. Their findings suggest applications in improving the properties of polymerized layers, relevant to electronics and materials science Schneider, S. et al., 2017.

Cross-Coupling Reactions

Ocansey et al. (2018) explored the use of pyrazole-based ligands in stabilizing metal complexes for Suzuki–Miyaura cross-coupling reactions. This research highlights its significance in organic synthesis and catalysis Ocansey, E. et al., 2018.

Analgesic and Anti-inflammatory Applications

Gokulan et al. (2012) synthesized new series of pyrazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting potential in pain management and inflammation reduction Gokulan, P. D. et al., 2012.

Future Directions

The future directions for the research on “methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate” could include further studies on its biological activities, potential applications, and the development of related compounds. For instance, pyrazole-containing compounds have been used in the development of new pesticides , and similar compounds have shown potential as antidiabetic agents .

properties

IUPAC Name

methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOHWRHKPLVEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

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